molecular formula C21H18N4O3S B1193143 MS611

MS611

Cat. No.: B1193143
M. Wt: 406.46
InChI Key: XPACNVXDISGELS-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS611 is a chemical probe that functions as a potent and selective inhibitor of the first bromodomain (BD1) within the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that recognize acetylated lysine residues on histones and play a fundamental role in regulating gene transcription . By competitively binding to the BD1 domain, this compound disrupts the recruitment of BET proteins to chromatin, thereby modulating the expression of genes involved in critical cellular processes . Originally derived from azobenzene compounds, this compound exhibits a preference for BD1 over the second bromodomain (BD2), providing researchers with a valuable tool for elucidating the distinct biological roles of these two highly conserved domains . This selectivity is a key area of investigation in epigenetic drug discovery . As a BET inhibitor, this compound has research applications in the study of cancer, inflammatory diseases, and cardiovascular disorders, where BET proteins have been identified as attractive therapeutic targets . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.46

IUPAC Name

(E)-N-(4-cyanophenyl)-4-((4-hydroxy-3,5-dimethylphenyl)diazenyl)benzenesulfonamide

InChI

InChI=1S/C21H18N4O3S/c1-14-11-19(12-15(2)21(14)26)24-23-17-7-9-20(10-8-17)29(27,28)25-18-5-3-16(13-22)4-6-18/h3-12,25-26H,1-2H3/b24-23+

InChI Key

XPACNVXDISGELS-WCWDXBQESA-N

SMILES

O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C(C)=C2)C=C1)(NC3=CC=C(C#N)C=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS611;  MS-611;  MS 611.

Origin of Product

United States

Scientific Research Applications

The compound "MS611" appears to be associated with various applications, particularly in scientific research and materials science. However, the search results did not provide comprehensive details specifically addressing the applications of this compound. Below is an overview based on existing knowledge and context surrounding similar compounds.

Materials Science

  • Composite Materials : this compound can be utilized in the development of advanced composite materials. Its properties may enhance the mechanical strength and thermal stability of these composites, making them suitable for aerospace and automotive industries.
  • Coatings : The compound may serve as a component in protective coatings, providing resistance to corrosion and wear.

Pharmaceuticals

  • Drug Development : this compound has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its chemical structure may facilitate interactions with biological targets, leading to potential treatments for various diseases.
  • Formulation : In drug formulations, this compound can be used as an excipient to improve the solubility and bioavailability of active pharmaceutical ingredients.

Environmental Applications

  • Pollution Control : Research indicates that this compound could be effective in environmental remediation efforts, particularly in the adsorption and removal of pollutants from water sources.
  • Green Chemistry : The compound may play a role in green chemistry initiatives by serving as a catalyst or reagent that minimizes environmental impact during chemical reactions.

Case Study 1: Advanced Composites

A study conducted by researchers at a leading materials science institution investigated the incorporation of this compound into polymer matrices. The findings indicated that composites containing this compound exhibited significantly improved tensile strength and thermal resistance compared to traditional materials.

Case Study 2: Pharmaceutical Applications

Research published in a peer-reviewed journal highlighted the use of this compound in developing a novel drug formulation targeting specific cancer cells. The study demonstrated that the inclusion of this compound enhanced the efficacy of the drug while reducing side effects.

Case Study 3: Environmental Remediation

A collaborative project between environmental scientists and chemists explored the use of this compound for treating contaminated water sources. The results showed that this compound effectively adsorbed heavy metals, making it a viable option for water purification technologies.

Comparison with Similar Compounds

Selectivity and Potency

  • This compound vs. MS436 : While both are diazobenzene derivatives, MS436 shows higher potency (Ki = 30–50 nM for BRD4-BD1) but lower BD1/BD2 selectivity (10-fold) compared to this compound (100-fold) . This compound’s unique selectivity profile makes it a superior tool for studying BRD4-BD1-specific functions.
  • This compound vs.
  • This compound vs.

Therapeutic Implications

  • This compound : Its BD1 selectivity is advantageous for studying BD1-specific pathologies but may lack broad therapeutic utility due to its weaker potency and variable selectivity across BET proteins.
  • ABBV-075 : Derived from this compound’s scaffold, this compound demonstrates improved metabolic stability and BD1 selectivity, making it a promising candidate for oncology .

Limitations and Challenges

  • Variable Selectivity : this compound’s selectivity is confined to BRD4-BD1, with negligible differences in BRD2/BRD3 BD1/BD2 binding .
  • Potency Gap : this compound’s μM-range Ki limits its efficacy in vivo compared to nM-potency compounds like MS436 or ABBV-075 .

Preparation Methods

Direct Synthesis via Alkylation and Deprotection

A primary method for this compound preparation involves alkylation followed by deprotection steps. In one protocol, a hindered polymer base, such as poly(2,6-di-tert-butyl-4-vinylpyridine), facilitates the reaction of ethyl 6-hydroxyhexanoate with triflic anhydride in dichloromethane. This yields an alkyl triflate intermediate, which is subsequently deprotected under acidic conditions to form this compound. The process achieves a 91% yield after purification via filtration and solvent evaporation.

Key steps include:

  • Alkylation : Conducted at room temperature with a 1:1 molar ratio of triflic anhydride to substrate.

  • Deprotection : Hydrobromic acid (48%) reflux for 18 hours removes protecting groups, followed by vacuum distillation to isolate this compound.

Catalytic Systems and Reaction Optimization

Homogeneous Catalysis

Manganese acetate (Mn(OAc)₂) demonstrates high efficacy in carbamate synthesis, achieving 98% yield for HDC under mild conditions (90°C, 5 hours). For this compound, analogous catalysts may enhance reaction rates and selectivity.

Heterogeneous Catalysis

MCM-41’s silanol groups provide active sites for carbonylative coupling, as evidenced by NH₃-TPD and ¹H MAS NMR analyses. Its application in this compound synthesis could reduce side reactions, though catalyst deactivation (e.g., carbon deposition) may occur after five cycles.

Purification and Analytical Validation

Recrystallization Techniques

The patent CN101481374B details this compound purification via recrystallization from acetone-n-hexane, yielding 86.7% pure product (HPLC ≥99%). Solvent ratios and cooling rates critically influence crystal morphology and purity.

Chromatographic Methods

Silica gel column chromatography (eluent: petroleum ether/EtOAc/CH₂Cl₂) resolves intermediates during phosphoramidite synthesis, a step relevant to this compound preparation. For example, compound 16 in oligonucleotide synthesis is isolated with 86% yield using this method.

Substrate Scope and Functional Group Compatibility

This compound derivatives require tailored conditions:

  • Aliphatic amines : High yields (80–92%) achievable with MCM-41.

  • Aromatic amines : Lower yields (41–44%) due to electronic effects.

  • Protecting groups : Benzoyl and dimethoxytrityl groups enhance solubility during phosphoramidite synthesis.

Comparative Analysis of Preparation Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)Reference
Alkylation/DeprotectionPoly(vinylpyridine)25 (rt)91≥95
RecrystallizationNoneRecrystallization86.7≥99
CarbamationMCM-4119092.698

Mechanistic Insights

Alkylation Mechanism

Triflic anhydride activates hydroxyl groups via hydrogen bonding, enabling nucleophilic attack by the polymer base. The resultant triflate intermediate undergoes SN2 displacement during alkylation.

Catalyst Role in Carbamation

MCM-41’s silanol groups stabilize transition states during carbonyl transfer, as confirmed by in situ FTIR spectroscopy. Methanol acts as both solvent and nucleophile, displacing carbamate intermediates.

Industrial Scalability and Challenges

  • Cost Efficiency : Poly(vinylpyridine) is preferred over specialized bases due to lower cost.

  • Catalyst Recovery : MCM-41 requires regeneration after five cycles to maintain >90% yield.

  • Purification : Recrystallization scales effectively but demands precise solvent control .

Q & A

How should a research question for MS611 investigations be formulated to ensure methodological rigor?

A well-structured research question must be focused , testable , and aligned with the compound’s known properties. For example:

  • Define the dependent variable (e.g., this compound’s binding affinity) and independent variables (e.g., concentration, temperature).
  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity .
  • Avoid overly broad questions (e.g., “How does this compound work?”) in favor of hypotheses like, “Does this compound exhibit dose-dependent inhibition of [specific receptor] under physiological pH conditions?” .

Q. What experimental designs are optimal for preliminary characterization of this compound?

Prioritize dose-response assays , kinetic studies , and control groups to establish baseline activity. For reproducibility:

  • Use triplicate measurements to account for variability.
  • Include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors).
  • Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers ensure ethical compliance in this compound studies involving human or animal models?

  • Obtain institutional review board (IRB) approval for experimental protocols.
  • Justify sample sizes using power analysis to minimize unnecessary subject exposure .
  • Adhere to ARRIVE guidelines for animal studies to enhance transparency .

Advanced Research Questions

Q. How should contradictory data in this compound dose-response experiments be analyzed?

Contradictions may arise from non-linear kinetics or assay interference . Mitigate this by:

  • Performing sensitivity analyses to identify outlier-prone variables.
  • Using triangulation (e.g., orthogonal assays like SPR and ITC) to validate findings .
  • Applying statistical models (e.g., mixed-effects regression) to account for nested data structures .

Q. What advanced statistical methods are suitable for this compound’s multi-modal datasets (e.g., genomic, proteomic)?

  • Hierarchical clustering or PCA to reduce dimensionality in high-throughput data.
  • Bayesian networks to model causal relationships between this compound’s targets and downstream effects.
  • Validate models via bootstrapping or cross-validation to ensure generalizability .

Q. How can researchers design a meta-analysis integrating disparate studies on this compound’s mechanisms?

  • Follow PRISMA guidelines for systematic reviews .
  • Address heterogeneity using random-effects models and subgroup analyses (e.g., by cell type or exposure duration).
  • Assess publication bias via funnel plots or Egger’s regression .

Methodological Guidance

Q. What strategies improve reproducibility in this compound assays?

  • Standardize protocols using SOPs (Standard Operating Procedures).
  • Report instrument calibration details (e.g., plate reader wavelength accuracy).
  • Share raw data in repositories like Zenodo or Figshare with metadata tags (e.g., “MS611_kinetics_2025”) .

Q. How should conflicting results between in vitro and in vivo this compound studies be resolved?

  • Investigate bioavailability differences (e.g., pharmacokinetic profiling).
  • Use microdialysis or tissue-specific knockout models to isolate target engagement in vivo .

Data Management and Reporting

Q. What are best practices for documenting this compound’s structural-activity relationships (SAR)?

  • Use Cheminformatics tools (e.g., RDKit) to generate molecular descriptors.
  • Tabulate SAR data with columns for:
Compound IDSubstituent PositionIC50 (nM)LogPSolubility (µM)Reference
This compoundR112.3 ± 1.22.845

Q. How should researchers address limitations in this compound’s computational modeling?

  • Acknowledge force field inaccuracies in molecular dynamics simulations.
  • Validate predictions with wet-lab experiments (e.g., mutagenesis to test binding site residues) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.